3-fluoro-N-(4-isobutoxyphenyl)benzamide
Description
3-Fluoro-N-(4-isobutoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a 3-fluorobenzoyl group linked to a 4-isobutoxyaniline moiety.
Properties
Molecular Formula |
C17H18FNO2 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
3-fluoro-N-[4-(2-methylpropoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H18FNO2/c1-12(2)11-21-16-8-6-15(7-9-16)19-17(20)13-4-3-5-14(18)10-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI Key |
OQRYFBPTTMJHEO-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogous Benzamides
Key Observations :
- Compound 4d demonstrates superior antiproliferative activity compared to gefitinib, attributed to its quinazolinone moiety, which facilitates hydrogen bonding with EGFR-TK .
- VU0366248’s cyano and chloro substituents enhance selectivity for glutamate receptors, highlighting the role of polar groups in receptor modulation .
Physicochemical and Spectroscopic Properties
Table 2: Comparative NMR and Mass Spectrometry Data
Key Observations :
- Overlapping aromatic signals in fluorinated benzamides complicate $ ^1H $-NMR assignments, as seen in 3-fluoro-N-(3-fluorophenyl)benzamide .
- The imidazo[1,2-a]pyridine group in Compound 26 introduces distinct deshielded protons (δ 8.43–8.25) .
Polymorphism and Crystallography
- 3-Fluoro-N-(3-fluorophenyl)benzamide exhibits multiple crystalline forms confirmed via PXRD and thermal analysis, with implications for solubility and stability .
- SHELX software (e.g., SHELXL) is widely used for refining such structures, though challenges arise with powder samples lacking single crystals .
Mechanistic and Pharmacological Insights
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